(2-Iodoethyl)trimethylsilane

説明

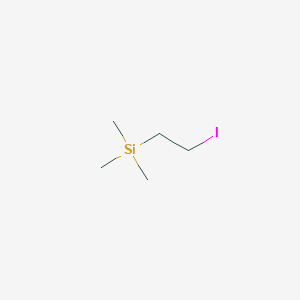

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-iodoethyl(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13ISi/c1-7(2,3)5-4-6/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLSYVGHIJYYSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ISi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Iodoethyl Trimethylsilane

Copper-Catalyzed Silylation of Alkyl Iodides

Copper-catalyzed reactions have emerged as a powerful tool for the formation of carbon-silicon bonds. beilstein-journals.org While direct copper-catalyzed synthesis of (2-iodoethyl)trimethylsilane from an iodo-functionalized precursor and a silylating agent is not explicitly described, the reverse reaction, the silylation of alkyl halides, is well-established. beilstein-journals.orgnsf.gov These reactions often proceed through radical intermediates. beilstein-journals.org For instance, copper-catalyzed carbonylative silylation of alkyl halides involves the formation of an alkyl radical from the corresponding alkyl halide. nsf.gov

Alkyl Radical Initiation in C(sp³)-Si Bond Formation

The formation of a C(sp³)–Si bond can be initiated by the generation of an alkyl radical. nih.gov Visible light in conjunction with a silane (B1218182) like tris(trimethylsilyl)silane (B43935) can induce the homolysis of the carbon-iodine bond in an alkyl iodide to form an alkyl radical. nih.gov This radical can then participate in various bond-forming reactions. This method is notable for its mild conditions and tolerance of a wide range of functional groups. nih.gov

While not a direct synthesis of this compound, this methodology highlights the importance of alkyl radical intermediates in the formation of C(sp³)-Si bonds, a key structural feature of the target molecule.

Considerations for Silyl (B83357) Radical Generation

The generation of silyl radicals is a crucial step in many radical-mediated silylation reactions. nih.govchemrxiv.org Traditionally, silyl radicals are generated from hydrosilanes through hydrogen-atom abstraction using initiators like peroxides or via photoredox catalysis. nih.govchemrxiv.orgconicet.gov.ar However, the reliance on often limitedly available and sometimes difficult-to-prepare hydrosilanes presents a challenge. nih.gov

Alternative and more recent methods for silyl radical generation include the electroreductive cleavage of strong silicon-halogen bonds, such as in chlorosilanes. nih.govchemrxiv.org This electrochemical approach provides access to silyl radicals under transition-metal-free conditions. nih.govchemrxiv.org Another strategy involves the photochemically induced generation of a silyl radical from precursors like tris(trimethylsilyl)silane, which can then react with an alkyl halide to produce an alkyl radical and a silyl halide. acs.org These advancements in silyl radical generation offer potential avenues for the development of novel synthetic routes to compounds like this compound.

Analogous Synthetic Routes from Related Precursors

Alternative pathways to this compound and its analogs, β-silyl alkyl halides, involve several key reaction types. These methods provide versatility in starting materials and reaction conditions.

Halogen Exchange Reactions for β-Silyl Alkyl Halides

Halogen exchange represents a viable method for the synthesis of β-silyl alkyl halides. This approach is particularly useful when the corresponding bromo or chloro derivatives are more readily accessible. For instance, the reaction of (2-bromoethyl)trimethylsilane (B57555) with an iodide salt, such as sodium iodide in a suitable solvent like acetone, can yield this compound. This type of reaction, often referred to as the Finkelstein reaction, is a classic method for preparing alkyl iodides. koreascience.kr

Recent advancements have explored the use of solid catalysts, such as zeolites, to facilitate halogen exchange between different alkyl halides. rsc.org These methods can offer advantages in terms of ease of separation and catalyst recyclability. While not specifically detailed for this compound, the general principle of halogen exchange is a fundamental and applicable strategy in organosilicon chemistry. rsc.orgacs.org

Furthermore, metallaphotoredox catalysis has emerged as a powerful tool for activating alkyl halides. nih.govnih.gov This approach utilizes light and a combination of photocatalysts and metal catalysts to generate radical intermediates from alkyl bromides or chlorides, which can then be trapped by various nucleophiles. While often employed for C-C or C-N bond formation, the underlying principle of activating an alkyl halide could potentially be adapted for a halogen exchange process under mild conditions. nih.govnih.gov

| Precursor | Reagent | Product | Catalyst/Conditions | Reference |

| (2-Bromoethyl)trimethylsilane | Sodium Iodide | This compound | Acetone | koreascience.kr |

| Alkyl Bromide/Chloride | Alkyl Iodide | Alkyl Iodide/Alkyl Bromide/Chloride | Zeolites, heat | rsc.org |

| Alkyl Bromide | - | Alkyl Radical | Metallaphotoredox Catalysis | nih.govnih.gov |

Silylation of Haloalcohols

The silylation of haloalcohols presents another synthetic avenue. For example, the reaction of 2-iodoethanol (B1213209) with a silylating agent like trimethylsilyl (B98337) chloride can produce trimethylsilyl 2-iodoethyl ether. chemicalbook.comnih.gov While this specific product is an ether and not the target carbon-silicon bonded this compound, the reaction demonstrates the principle of introducing a silyl group into a molecule containing a halogen.

A more direct approach would involve the silylation of a suitable organometallic reagent derived from a dihaloalkane. However, the direct silylation of haloalcohols to form C-Si bonds is not a standard method. More commonly, a hydroxyl group is converted to a better leaving group before substitution, or the alcohol is used to form a silyl ether for protection purposes. Chemo-enzymatic dynamic kinetic resolution of racemic β-haloalcohols has been reported to produce optically active epoxides, highlighting the reactivity of this class of compounds. researchgate.net

| Precursor | Reagent | Product | Notes | Reference |

| 2-Iodoethanol | Trimethylsilyl chloride | Trimethylsilyl 2-iodoethyl ether | Forms a silyl ether, not a C-Si bond | chemicalbook.comnih.gov |

| Racemic β-haloalcohols | Haloalcohol dehalogenase | Optically active epoxides | Enzymatic ring closure | researchgate.net |

Radical Addition of Hydrosilanes to Dihaloalkanes

The radical addition of hydrosilanes to unsaturated bonds is a well-established method for forming silicon-carbon bonds. nih.gov A related approach could involve the radical reaction of a hydrosilane with a dihaloalkane. Research into indium- and gallium-catalyzed radical reductions of organic halides with hydrosilanes has shown that these systems can efficiently dehalogenate iodoalkanes. organic-chemistry.orgacs.org This process proceeds through a radical chain mechanism. organic-chemistry.orgacs.org

While typically used for reduction (replacement of a halogen with hydrogen), the intermediate radical species could potentially be trapped by a silyl radical or react in a manner to form a C-Si bond under modified conditions. The generation of silyl radicals from hydrosilanes is a key step in many silylation reactions. nih.gov These reactions can be initiated by peroxides or through photoredox catalysis. nih.govmdpi.com The challenge lies in controlling the reaction to favor C-Si bond formation over simple reduction.

| Hydrosilane | Dihaloalkane | Product | Catalyst/Conditions | Reference |

| Phenylsilane (PhSiH3) | Iodoalkanes | Dehalogenated alkanes | In(OAc)3, Et3B, air | organic-chemistry.orgacs.org |

| Poly(methylhydrosiloxane) (PMHS) | Haloalkanes | Dehalogenated alkanes | GaCl3 | organic-chemistry.orgacs.org |

| Hydrosilanes | Alkenes | Organosilanes | Peroxides or photoredox catalysts | nih.gov |

Optimization and Process Development in Synthesis

The synthesis of this compound and related compounds can be optimized by carefully controlling reaction parameters. For instance, in the addition of hydrogen iodide to trimethyl(vinyl)silane, the reaction time and temperature are critical factors influencing the yield and purity of the product. thieme-connect.de The instability of this compound, which can decompose to release free iodine, necessitates careful purification and handling procedures, such as distillation under reduced pressure. thieme-connect.de

| Reaction | Key Optimization Parameters | Desired Outcome | Reference |

| Addition of HI to Trimethyl(vinyl)silane | Reaction time, temperature, purification method (distillation) | Increased yield and purity, minimized decomposition | thieme-connect.de |

| Halogen Exchange Reactions | Catalyst, solvent, temperature | Improved reaction rate and yield | google.com |

| Radical Reactions | Radical initiation method, initiator concentration, additives | Maximized yield of desired silylated product | mdpi.com |

| General Synthesis | Tandem/Telescoped reaction design | Reduced waste, time, and increased efficiency | whiterose.ac.uk |

Mechanistic Investigations of Reactions Involving 2 Iodoethyl Trimethylsilane

Role of the β-Silicon Effect

The β-silicon effect is a fundamental concept in organosilicon chemistry that describes the stabilization of a positive charge on a carbon atom that is in the β-position relative to a silicon atom. scispace.com This effect significantly influences the reactivity and selectivity of reactions involving organosilanes like (2-Iodoethyl)trimethylsilane.

Stabilization of Cationic Intermediates via Hyperconjugation

The β-silicon effect is primarily attributed to hyperconjugation, which involves the interaction of the carbon-silicon (C-Si) bonding electrons with the empty p-orbital of the adjacent carbocation. scispace.comwikipedia.org This donation of electron density from the C-Si σ-orbital stabilizes the cationic intermediate. wikipedia.org The ideal C-R σ donor bond for this effect is one that is highly polarizable and has a sufficiently low energy to match that of the empty p-orbital, with the R atom being electropositive to better accommodate the positive charge. The carbon-silicon bond fits these criteria well. scispace.com

This stabilization is a significant driving force in many reactions. For instance, in the solvolysis of (2-bromoethyl)trimethylsilane (B57555), the migration of the trimethylsilyl (B98337) group is evidence for the formation of a stabilized cationic intermediate. Computational studies using the Block Localized Wavefunction (BLW) method have been employed to quantify the energy gained by this delocalization, providing a deeper understanding of the hyperconjugation effect in carbocations. nih.gov The stabilization energy due to a β-silyl group is considerably larger than that provided by a β-methyl group. sci-hub.se

The stereochemistry of the substrate plays a crucial role in the effectiveness of this stabilization. An antiperiplanar arrangement between the silicon group and the leaving group is required to maximize the overlap between the C-Si σ orbital and the developing empty p-orbital of the carbocation. wikipedia.org

Table 1: Comparison of β-Substituent Effects on Cation Stabilization

| β-Substituent | Stabilization Mechanism | Relative Stabilization Energy (kcal/mol) | Key Features |

| -Si(CH₃)₃ | Hyperconjugation (σ-p overlap) | High (e.g., ~29 kcal/mol from Si-C hyperconjugation) | Strong stabilization of β-carbocation. sci-hub.se |

| -C(CH₃)₃ | Hyperconjugation (σ-p overlap) | Moderate (e.g., ~9 kcal/mol from C-C hyperconjugation) | Less effective than silicon due to lower polarizability of the C-C bond. sci-hub.se |

Influence on Reaction Regioselectivity and Stereocontrol

The stabilizing β-silicon effect exerts significant control over the regioselectivity and stereochemistry of reactions. In electrophilic additions to vinylsilanes, the electrophile adds to the carbon atom that does not bear the silyl (B83357) group, leading to the formation of a carbocation at the β-position to the silicon atom. thieme-connect.de This regioselectivity is a direct consequence of the enhanced stability of the β-silyl carbocation intermediate. thieme-connect.de

For example, the addition of hydrogen halides to vinylsilanes, such as the reaction of trimethyl(vinyl)silane with hydrogen iodide to form this compound, proceeds through a cationic intermediate stabilized by the β-silicon effect. thieme-connect.de Similarly, the stereoselectivity of reactions can be influenced. For instance, the addition of bromine to vinylsilanes often occurs with anti-stereochemistry. thieme-connect.de

The outcome of E2 elimination reactions is also dictated by the need for an anti-periplanar arrangement of the hydrogen and the leaving group, which can lead to specific stereoisomers. youtube.com The size of the base used can determine whether the Zaitsev or Hofmann product is favored. youtube.com

Perturbations by Electronic and Steric Factors

While the β-silicon effect is a powerful directing influence, it can be modulated or even overridden by other electronic and steric factors within the reacting molecules. thieme-connect.deacs.org For instance, in the addition of hydrogen chloride to isopropenyltrimethylsilane, the chloride adds to the more substituted carbon, suggesting that the stability of the resulting tertiary carbocation can outweigh the β-silicon effect. thieme-connect.de

Steric hindrance can also play a significant role. Bulky substituents on the silicon atom or elsewhere in the molecule can hinder the approach of reagents or prevent the molecule from adopting the ideal conformation for maximal hyperconjugation. acs.orgrsc.org Computational studies have been used to investigate the interplay of these steric and electronic effects in surface reactions of organosilicon precursors. acs.org The electron density on a metal center in a catalyst, for example, can be tuned by the installation of electron-donating or -withdrawing groups on the ligands, which in turn can influence the course of the reaction. rsc.org

Radical Pathway Elucidations

In addition to ionic pathways, reactions involving this compound can also proceed through radical mechanisms. The elucidation of these radical pathways is crucial for understanding and controlling the outcomes of such reactions.

Alkyl Radical Initiation in Silylation Processes

Silylation reactions can be initiated through the generation of alkyl radicals. conicet.gov.ar For instance, the photolytic initiation of certain reactions involving iodoalkyl derivatives can lead to the formation of an alkyl radical. bac-lac.gc.ca A common method for generating silyl radicals is the use of tris(trimethylsilyl)silane (B43935), ((Me₃Si)₃SiH), often in the presence of a radical initiator like triethylborane (B153662) (Et₃B) or through photochemical means. conicet.gov.arnih.gov

Once formed, the silyl radical can add to a carbon-carbon double bond in an anti-Markovnikov fashion, generating a carbon-centered radical. nih.gov This radical can then abstract a hydrogen atom from another molecule of the silane (B1218182), propagating the radical chain and leading to the hydrosilylation product. nih.gov The use of photoredox catalysis has also emerged as a powerful tool for generating alkyl radicals from alkyl halides for subsequent C-C bond formation. acs.org

Table 2: Common Initiators for Radical Silylation

| Initiator System | Initiation Method | Key Radical Species Generated | Typical Applications |

| (Me₃Si)₃SiH / AIBN | Thermal | (Me₃Si)₃Si• | Hydrosilylation of alkenes and alkynes. nih.gov |

| (Me₃Si)₃SiH / Et₃B/O₂ | Chemical | (Me₃Si)₃Si•, Et• | Low-temperature radical reactions. nih.govwhiterose.ac.uk |

| Photoredox Catalyst / Light | Photochemical | Alkyl radical from halide | C-C bond formation. acs.org |

Catalytic Cycles in Transition-Metal-Mediated Silylation

Transition metals are widely used to catalyze silylation reactions, often proceeding through well-defined catalytic cycles. nih.govsioc-journal.cn These cycles typically involve steps such as oxidative addition, transmetalation, and reductive elimination. researchgate.net In the context of silylation, a common pathway involves the oxidative addition of a Si-H or Si-X bond to the metal center.

For example, nickel-catalyzed cross-coupling reactions have been developed for the formation of C-Si bonds. nih.gov Some of these reactions are proposed to proceed through an unusual Ni(II)/Ni(IV) catalytic cycle. nih.gov The cycle may be initiated by the formation of a Ni(II)-Bpin-ate complex, which then activates a C-H bond. nih.gov

The specific ligands coordinated to the transition metal play a critical role in modulating the reactivity and selectivity of the catalyst. sioc-journal.cn Silyl ligands, for example, are known to be electron-donating and can promote the formation of electron-rich metal centers, which can facilitate C-H activation. sioc-journal.cn The development of efficient catalytic cycles is essential for the chemoselective functionalization of molecules, such as the conversion of dinitrogen to silylated amines mediated by molybdenum complexes. nsf.gov

Interception of Radical Intermediates in Cyclization

Radical cyclization reactions are powerful tools in organic synthesis, proceeding through a sequence of radical generation, intramolecular cyclization, and subsequent quenching of the cyclized radical. wikipedia.org The intermediates in these cascades are typically short-lived and highly reactive. Their detection and characterization rely on interception techniques, which can involve trapping with a radical scavenger or designing the reaction to terminate in a specific, observable manner. wikipedia.orgmdpi.com

Common methods for intercepting radical intermediates include:

Spin Trapping: This technique involves the use of nitrone or nitroso compounds that react rapidly with transient radicals to form more persistent nitroxide radicals, which can be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov

Radical Clocks: Substrates with known rearrangement or fragmentation rates can be used to "time" the cyclization process. If cyclization is faster than the known clock reaction, the cyclized product is observed; otherwise, the rearranged product dominates.

Tandem Reactions: The cyclized radical can be trapped intramolecularly or intermolecularly by a second reactive moiety, leading to the formation of more complex products and providing indirect evidence of the intermediate's existence. mdpi.combeilstein-journals.org For instance, a cyclized radical can be trapped by an iodine atom from the starting material, regenerating the radical chain. mdpi.com

Chemical Trapping: Reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are efficient radical scavengers that can intercept intermediates to form stable adducts, which can then be isolated and identified. beilstein-journals.org

While these are established methods for studying radical cyclizations, specific studies detailing the interception of radical intermediates in cyclization reactions originating from this compound are not extensively documented in the surveyed literature. However, the principles would apply directly to the 2-(trimethylsilyl)ethyl radical if it were generated and directed into a cyclization pathway.

The α-Silicon Effect in Radical Intermediate Stabilization

While the β-silicon effect, which stabilizes carbocations, is widely recognized, the corresponding α-silicon effect on radical stability is also a significant factor in directing reactivity. rsc.org The α-silicon effect refers to the stabilization of a radical center directly attached to a silicon atom. This stabilization arises from hyperconjugation between the singly occupied p-orbital of the radical carbon and the bonding electrons of the adjacent carbon-silicon bond. rsc.org

The introduction of a trimethylsilyl group at the α-position to a nitrogen atom has been shown to lower the ionization potential, facilitating single-electron transfer to form a radical cation. researchgate.net This promotes the generation of highly reactive C-centered α-aminoalkyl radicals, which are valuable intermediates for forming new carbon-carbon bonds. researchgate.net Similarly, studies on the photolysis of hexamethyl-1,4-disilacyclohexa-2,5-diene with a peroxide at low temperatures have provided Electron Spin Resonance (ESR) spectroscopic evidence for the formation of an α-silyl carbon-centered radical. researchgate.net

Though less investigated than its carbocation counterpart, the thermodynamic stabilization of a radical by an α-trimethylsilyl (TMS) group is considerably stronger than that provided by a hydrogen-carbon bond. rsc.org This stabilizing influence makes vinylsilanes and allylsilanes effective radical acceptors in photoredox-catalyzed processes. rsc.org For the 2-(trimethylsilyl)ethyl radical, which would be formed upon homolytic cleavage of the carbon-iodine bond of this compound, the silicon atom is in the β-position. However, in potential rearrangement or fragmentation pathways, an α-silyl radical could be formed, and its stability would be a key thermodynamic driver.

Ionic Mechanism Pathways

In addition to radical pathways, this compound is highly susceptible to reactions proceeding through ionic intermediates, largely due to the influence of the β-trimethylsilyl group.

Nucleophilic Substitution Reactions of the Iodine Atom

The iodine atom in this compound is a good leaving group, making the α-carbon susceptible to nucleophilic attack. The carbon-iodine bond is polarized, rendering the carbon atom electrophilic and ready to react with a wide range of nucleophiles. ksu.edu.sa For primary halides like this compound, the reaction with a strong nucleophile typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org This involves a single, concerted step where the nucleophile attacks the carbon atom from the backside relative to the leaving group, leading to an inversion of stereochemical configuration at the reaction center. libretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

Solvolysis Reactions of β-Silyl Alkyl Halides

β-Silyl alkyl halides exhibit exceptionally high reactivity in solvolysis reactions compared to their non-silylated analogs. This rate enhancement is a hallmark of the β-silicon effect. Studies on the solvolysis of (2-bromoethyl)trimethylsilane in aqueous ethanol (B145695) showed a significant increase in reaction rate, suggesting that the trimethylsilyl group provides anchimeric assistance (neighboring group participation) in the rate-determining step. aston.ac.uk This assistance involves the stabilization of the developing positive charge at the β-carbon atom. aston.ac.uk

Changing the halogen from chlorine to bromine results in a seventeen-fold increase in the base-catalyzed solvolysis rate, indicating that the cleavage of the carbon-halogen bond is a critical part of the rate-determining step. aston.ac.uk Given that iodine is an even better leaving group than bromine, the solvolysis of this compound is expected to be extremely rapid. Organosilicon iodides are known to react via an SN1-like mechanism involving anchimerically assisted ionization. najah.edu

| Compound | Leaving Group | Relative Rate (Base-Catalyzed) | Reference |

|---|---|---|---|

| (2-Chloroethyl)trimethylsilane | Cl | 1 | aston.ac.uk |

| (2-Bromoethyl)trimethylsilane | Br | 17 | aston.ac.uk |

| This compound | I | >17 (Expected) | aston.ac.uknajah.edu |

Formation and Reactivity of Bridged Siliconium Cations

The profound anchimeric assistance observed in the solvolysis of β-silyl halides is best explained by the formation of a bridged siliconium ion (or silacyclopropanium ion) intermediate. aston.ac.ukoup.comlookchem.com In this non-classical cation, the silicon atom is bonded to both the α- and β-carbon atoms, forming a three-membered ring that delocalizes the positive charge. aston.ac.uk The formation of such a bridged intermediate accounts for the stereospecific, trans-elimination products often observed in these reactions. aston.ac.uk

The reactivity of this bridged cation is distinct from that of an open-chain carbocation. Nucleophilic attack occurs preferentially at the silicon center rather than at the carbon atoms. najah.edu This attack opens the three-membered ring, leading to the formation of an elimination product (ethene) and a silyl-nucleophile species. This pathway rationalizes why solvolysis does not typically yield simple substitution products like (2-hydroxyethyl)trimethylsilane. aston.ac.uk

Trimethylsilyl Group Migration Phenomena

The formation of a bridged siliconium cation intermediate also provides a pathway for rearrangement. aston.ac.uk Mechanistic studies on the solvolysis of related β-haloalkylsilanes have provided evidence for a 1,2-migration of the trimethylsilyl group. This rearrangement is thought to proceed through the bridged intermediate. aston.ac.uk The migration of the trimethylsilyl group from silicon to the adjacent carbon atom can occur within this cationic intermediate, leading to rearranged products under certain conditions. aston.ac.uk While direct evidence for this migration specifically from this compound is sparse, the mechanism is considered plausible based on studies of analogous systems.

| Mechanism Type | Key Intermediate | Stabilizing Effect | Typical Products | Reference |

|---|---|---|---|---|

| Radical | 2-(Trimethylsilyl)ethyl radical | β-Silicon effect (hyperconjugation) | Cyclization/Addition Products | wikipedia.org |

| Ionic (SN2) | Pentacoordinate Transition State | N/A (Concerted) | Substitution Products (R-Nu) | libretexts.org |

| Ionic (Solvolysis/SN1) | Bridged Siliconium Cation | Anchimeric Assistance (β-Si effect) | Ethene + TMS-Nu | aston.ac.uknajah.edu |

| Ionic (Rearrangement) | Bridged Siliconium Cation | Anchimeric Assistance (β-Si effect) | TMS-migrated products | aston.ac.uk |

Catalytic Activation and Reaction Media Effects

The reactivity of organosilicon compounds, including this compound, is profoundly influenced by the presence of catalysts and the nature of the reaction medium. Understanding these effects is crucial for optimizing reaction conditions and developing new synthetic methodologies. This section delves into the mechanistic aspects of catalytic activation and the impact of the reaction environment on transformations involving this compound.

Silyl reagents, such as trimethylsilyl chloride (TMSCl), play a significant role in activating metal surfaces for oxidative addition reactions. nih.govnih.gov While the primary function of these reagents has often been considered to be the removal of passivating oxide layers on the metal surface, recent studies have unveiled a more complex and multifaceted role. nih.govnih.gov

The oxidative addition of organohalides to metal surfaces is a fundamental step in the formation of many organometallic reagents. nih.gov The efficiency of this process is often hampered by the low reactivity of bulk metals. Silyl reagents can act as activators by creating a more reactive metal surface, thereby facilitating the crucial oxidative addition step. For instance, the oxidative addition of Pd(0) to Si-H bonds is a key step in various catalytic cycles, and understanding the electronic effects of silane substituents on this process is vital for catalyst design. rsc.org Studies on the oxidative addition of tertiary silanes to palladium complexes have revealed that electron-deficient silanes favor the formation of the resulting silyl palladium hydride complexes. rsc.org This suggests that the electronic properties of the silyl reagent can be tuned to control the reactivity and equilibrium of the oxidative addition process.

Furthermore, the mechanism of oxidative addition can be influenced by the nature of the silyl reagent and the metal center. For example, in the case of nickel-catalyzed cross-coupling reactions, the mechanism of C(sp3) activation can vary depending on the reaction partners. caltech.edu While not directly involving this compound, these studies provide a framework for understanding how silyl reagents can modulate the mechanistic pathways of metal-catalyzed reactions.

The following table summarizes the key roles of silyl reagents in metal activation for oxidative addition:

| Role of Silyl Reagent | Description | Relevant Metal |

| Surface Depassivation | Removal of inhibiting oxide layers from the metal surface, exposing fresh metal(0). nih.gov | Zinc nih.gov |

| Prevention of Agglomeration | Counteracts the clumping of metal particles, maintaining a high surface area for reaction. nih.gov | Zinc nih.gov |

| Solubilization of Intermediates | Increases the solubility of organometallic intermediates formed on the metal surface, preventing surface passivation. nih.govnih.gov | Zinc nih.govnih.gov |

| Electronic Tuning | The electronic properties of the silyl reagent can influence the rate and equilibrium of the oxidative addition step. rsc.org | Palladium rsc.org |

The elucidation of complex reaction mechanisms involving transient intermediates often requires the use of advanced spectroscopic techniques. These methods provide in-situ information about the species present during a reaction, offering a window into the mechanistic steps that are otherwise difficult to observe.

Fluorescence Lifetime Imaging Microscopy (FLIM), a technique more commonly used in biological studies, has been successfully applied to characterize intermediates in the synthesis of organozinc reagents. nih.govnih.gov FLIM provides molecular fingerprints that can differentiate between various intermediates and products in real-time. nih.gov For instance, in the TMSCl-activated reaction of an organohalide with zinc, FLIM data revealed the solubilization of a surface-bound organozinc intermediate into the solution, a crucial mechanistic step that was previously unobservable. nih.govnih.gov This technique's sensitivity to the microenvironment of fluorescent species allows for the unambiguous assignment of molecular changes occurring during the reaction. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for mechanistic investigation. In the study of palladium-catalyzed oxidative addition of silanes, NMR was used to observe the temperature-dependent intramolecular exchange of hydride and silyl ligands. rsc.org This allowed for the determination of the energetic barrier for the reversible oxidative addition process. rsc.org Furthermore, NMR kinetics can provide macroscale rate information, as demonstrated in the study of the oxidative addition of (2-iodoethyl)benzene (B101923) to zinc powder, where the concentration-dependent rate acceleration by TMSCl pretreatment was established. nih.gov In other systems, NMR studies have provided evidence for the formation of stable intermediate species in solution, such as halomethyl carbamate (B1207046) intermediates in the reaction of Fmoc-protected N,O-acetals. acs.org

Radical trapping techniques coupled with mass spectrometry (MS) and NMR have been employed to investigate the initiation mechanisms of radical reactions. whiterose.ac.uk For example, in triethylborane-initiated reactions, a novel radical trap was used to capture and identify the initiating ethyl radicals, leading to a deeper understanding of both primary and secondary initiation pathways. whiterose.ac.uk Such techniques could be invaluable in studying radical pathways that may be involved in reactions of this compound.

The following table highlights the application of advanced spectroscopic techniques in mechanistic studies relevant to this compound chemistry:

| Spectroscopic Technique | Application in Mechanistic Studies | Key Insights Gained |

| Fluorescence Lifetime Imaging Microscopy (FLIM) | Characterization of intermediates in heterogeneous reactions. nih.govnih.gov | Revealed the solubilization of organozinc intermediates from the metal surface. nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of reaction kinetics and observation of intermediate species. nih.govrsc.org | Provided evidence for reversible oxidative addition and quantified rate enhancements. nih.govrsc.org |

| Radical Trapping with MS and NMR | Identification and quantification of radical intermediates in initiation steps. whiterose.ac.uk | Elucidated primary and secondary initiation pathways in radical reactions. whiterose.ac.uk |

| Hammett Plot Analysis | Investigating electronic effects of substituents on reaction rates. acs.org | Supported an initial electron transfer mechanism in the oxidation of N-aryl tetrahydroisoquinolines. acs.org |

Reactivity Profiles of 2 Iodoethyl Trimethylsilane

Electrophilic Reactions

Electrophilic reactions are a fundamental class of reactions in organic chemistry. Typically, they involve the addition of an electrophile to an electron-rich substrate, such as an alkene or an aromatic ring.

Anti-Addition Reactions with Halogens

Electrophilic anti-addition of halogens is a characteristic reaction of alkenes, not saturated alkyl halides like (2-Iodoethyl)trimethylsilane. In this reaction, a halogen molecule (e.g., Br₂ or Cl₂) approaches the electron-rich pi bond of an alkene. The halogen-halogen bond becomes polarized, leading to a heterolytic cleavage where one halogen atom acts as an electrophile. libretexts.orgstackexchange.com

The mechanism involves a two-step process:

Formation of a Cyclic Halonium Ion : The electrophilic halogen atom adds to both carbons of the double bond simultaneously, forming a three-membered ring intermediate called a halonium ion. libretexts.org

Nucleophilic Attack : The remaining halide anion then attacks one of the carbon atoms of the halonium ion from the side opposite to the ring (back-side attack), in a manner analogous to an Sₙ2 reaction. This results in the opening of the ring and the formation of a vicinal dihalide with the two halogen atoms in an anti configuration (on opposite faces of the original double bond plane). libretexts.orglibretexts.org

This reaction pathway is not applicable to this compound because it lacks a carbon-carbon double or triple bond to serve as the initial nucleophile. The carbon framework of this compound is saturated (composed of sp³-hybridized carbons) and therefore does not undergo electrophilic addition reactions.

Nucleophilic Substitution Reactions

The carbon-iodine bond in this compound is highly polarized, with the carbon atom being electrophilic. This, combined with the fact that the iodide ion is an excellent leaving group, makes the compound highly susceptible to nucleophilic substitution reactions. libretexts.org These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

Displacement of the Iodide Leaving Group

In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group. This concerted, single-step process involves the simultaneous formation of a new bond with the nucleophile and the breaking of the bond with the iodide leaving group. libretexts.orgyoutube.com The reactivity of alkyl halides in Sₙ2 reactions follows the trend I > Br > Cl > F, reflecting the stability of the corresponding halide anion as a leaving group. libretexts.org

This compound, as a primary alkyl iodide, is an ideal substrate for Sₙ2 reactions, as it is not sterically hindered at the reaction center. A wide variety of nucleophiles can be used to displace the iodide ion, leading to the formation of a diverse range of functionalized organosilanes.

Table 1: Examples of Nucleophilic Substitution with this compound

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | Alkyl Azide |

| Cyanide | Sodium Cyanide (NaCN) | Alkyl Nitrile |

| Hydroxide | Sodium Hydroxide (NaOH) | Primary Alcohol |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ether |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether |

The iodide ion is recognized as both a very good nucleophile and a good leaving group. This can lead to situations where the displacement reaction is reversible, potentially resulting in racemization if the starting material were chiral. stackexchange.com However, as this compound is achiral, this consideration is not applicable.

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for carbon-carbon bond formation. Nickel catalysis, in particular, has emerged as a robust method for coupling alkyl electrophiles.

Nickel-Catalyzed C(sp³)-C(sp³) Cross-Coupling with Organometallic Reagents

Nickel catalysts are highly effective in facilitating the coupling of C(sp³)-hybridized electrophiles, such as alkyl halides, with C(sp³)-hybridized organometallic nucleophiles. nih.govnih.gov This allows for the construction of alkyl-alkyl linkages, a traditionally challenging transformation. researchgate.net this compound serves as an excellent electrophilic partner in these reactions due to the reactive C-I bond.

The general catalytic cycle, first established in the 1970s by Kumada and Corriu for sp² centers, involves three key steps: oxidative addition, transmetalation, and reductive elimination. scispace.com For C(sp³)-C(sp³) coupling, the mechanism can be more complex, sometimes involving radical intermediates. A common strategy involves using additives like 1,3-butadiene, which can form a bis-π-allyl nickel complex. This complex then reacts with the organometallic reagent (e.g., a Grignard reagent) to form a key nickelate intermediate that enhances reactivity towards the alkyl halide. scispace.comrsc.orgnih.gov

Organometallic reagents commonly used in these couplings include Grignard reagents (R-MgX) and organozinc reagents (R-ZnX). nih.govnih.gov The reaction of this compound with an alkyl Grignard reagent in the presence of a nickel catalyst would yield a new, elongated carbon chain attached to the trimethylsilyl (B98337) group.

Table 2: Components of Ni-Catalyzed C(sp³)-C(sp³) Cross-Coupling

| Component | Role | Example |

|---|---|---|

| Electrophile | C(sp³) electrophile | This compound |

| Nucleophile | C(sp³) nucleophile | n-Butylmagnesium chloride |

| Catalyst | Transition metal source | Nickel(II) chloride (NiCl₂) |

| Additive | Catalyst modifier | 1,3-Butadiene |

This methodology tolerates a wide array of functional groups and provides a direct route to complex aliphatic structures. organic-chemistry.org

Enantioselective and Regioconvergent Coupling Processes

Significant advancements in nickel-catalyzed cross-coupling have led to the development of enantioselective variants. researchgate.net These reactions utilize a chiral ligand to control the stereochemistry of the newly formed C-C bond, providing access to enantioenriched molecules. A powerful application of this is in stereoconvergent couplings, where a racemic mixture of a chiral electrophile (typically a secondary alkyl halide) is converted into a single enantiomer of the product. mit.edunih.gov

As this compound is a primary and achiral alkyl halide, the concept of a stereoconvergent reaction at its electrophilic center is not applicable. However, the organometallic derivative of this compound can act as the nucleophilic partner in an enantioselective coupling with a racemic secondary alkyl halide.

In such a scenario:

This compound is first converted into an organometallic nucleophile, for instance, by reaction with zinc to form (2-(trimethylsilyl)ethyl)zinc iodide.

This organozinc reagent is then coupled with a racemic secondary alkyl halide (e.g., racemic 1-bromo-1-phenylethane).

The reaction is catalyzed by a chiral nickel complex (e.g., a nickel salt with a chiral Pybox or N-heterocyclic carbene ligand). mit.edunih.gov

The chiral catalyst selectively reacts with both enantiomers of the racemic electrophile through a pathway that funnels them into a single enantiomer of the product, often with high enantiomeric excess (ee). nih.gov This approach represents a sophisticated method for constructing enantioenriched C(sp³)-C(sp³) bonds.

Radical-Mediated Transformations

This compound can serve as a precursor to the 2-(trimethylsilyl)ethyl radical, which can then participate in a variety of radical-mediated reactions. The carbon-iodine bond is relatively weak and can be cleaved homolytically under radical conditions, typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or through photochemical methods.

Reductive Functional Group Modifications

While specific examples detailing the use of this compound for reductive functional group modifications are not extensively documented in readily available literature, its reactivity can be inferred from the well-established behavior of similar iodoalkanes in radical reactions. The general mechanism for the reductive dehalogenation of an organic halide (R-X) using a silyl (B83357) hydride, such as tris(trimethylsilyl)silane (B43935) ((TMS)3SiH), involves a radical chain reaction. A silyl radical, generated from the silane (B1218182), abstracts the halogen atom from the organic halide to form a carbon-centered radical (R•). This radical then abstracts a hydrogen atom from the silane to yield the reduced product (R-H) and regenerate the silyl radical, which continues the chain reaction.

In the case of this compound, its primary role in such transformations would likely be as the radical precursor rather than the reducing agent. The 2-(trimethylsilyl)ethyl radical, once formed, could participate in various functional group transformations. For instance, it could be trapped by a suitable hydrogen donor to yield ethyltrimethylsilane.

| Reactant | Radical Initiator | Hydrogen Donor | Product | Notes |

| Organic Halide (R-X) | AIBN, Light | (TMS)3SiH | Reduced Alkane (R-H) | General mechanism for reductive dehalogenation. |

| This compound | AIBN, Light | (TMS)3SiH | Ethyltrimethylsilane | Hypothetical reductive deiodination. |

Intramolecular Radical Cyclization Reactions

Intramolecular radical cyclization is a powerful method for the construction of cyclic compounds. These reactions typically involve the generation of a radical that then attacks an unsaturated functional group within the same molecule. The regioselectivity of these cyclizations is often governed by Baldwin's rules, with 5-exo cyclizations being generally favored.

Although specific examples of intramolecular radical cyclization reactions starting directly from this compound are not prevalent in the literature, the 2-(trimethylsilyl)ethyl radical generated from it can be envisioned as a participant in such reactions if tethered to a suitable radical acceptor. For instance, if the trimethylsilyl group were part of a larger molecule containing a double or triple bond, the radical generated at the ethyl moiety could potentially cyclize onto the unsaturated bond.

The use of silyl hydrides, such as tris(trimethylsilyl)silane, has been shown to influence the diastereoselectivity of radical cyclizations. In some cases, using tris(trimethylsilyl)silane instead of the more traditional tributyltin hydride can lead to a significant enhancement in the diastereomeric ratio of the cyclized product. This is attributed to the different hydrogen-donating abilities and steric properties of the silane reagent.

| Precursor Type | Radical Generation | Cyclization Mode | Key Reagents | Potential Product |

| Unsaturated iodoalkane | AIBN, (TMS)3SiH | 5-exo or 6-endo | (TMS)3SiH | Cyclized alkane |

| This compound derivative with an unsaturated tether | AIBN, (TMS)3SiH | Dependent on tether length | (TMS)3SiH | Cyclic trimethylsilyl derivative |

Thermal and Chemical Stability Considerations

The stability of this compound is a critical factor in its handling, storage, and application in chemical synthesis. The presence of the iodine atom beta to the silicon atom makes the molecule susceptible to decomposition.

Decomposition Pathways (e.g., to free iodine)

One of the primary decomposition pathways for this compound is the elimination of hydrogen iodide (HI) to form vinyltrimethylsilane (B1294299). This is a classic example of a β-elimination reaction. This process can be promoted by heat or by the presence of a base.

β-Elimination: (CH₃)₃SiCH₂CH₂I → (CH₃)₃SiCH=CH₂ + HI

Decomposition of HI: 2HI ⇌ H₂ + I₂

The formation of vinyltrimethylsilane is a significant consideration as it is a valuable and reactive synthetic intermediate in its own right. However, the concurrent production of corrosive HI and reactive iodine can be undesirable in many applications. The stability of related β-haloalkylsilanes is known to be influenced by steric and electronic factors.

| Compound | Decomposition Pathway | Products | Conditions |

| This compound | β-Elimination | Vinyltrimethylsilane, Hydrogen Iodide | Heat, Base |

| Hydrogen Iodide | Decomposition | Hydrogen, Iodine | Light, Heat |

The tendency of this compound to decompose necessitates careful handling and storage, typically in a cool, dark environment, and often with the addition of a stabilizer such as copper powder to scavenge any free iodine that may form.

Applications in Advanced Organic Synthesis

Strategic Reagent for Carbon-Carbon Bond Construction

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis. (2-Iodoethyl)trimethylsilane offers multiple pathways to achieve this, primarily through its involvement in cross-coupling reactions, either directly or after conversion to a more reactive organometallic species.

As a primary alkyl iodide, this compound is an effective electrophile in various cross-coupling reactions. However, its most powerful application in this context involves its conversion into a nucleophilic organometallic reagent. Treatment with magnesium metal readily forms the corresponding Grignard reagent, 2-(trimethylsilyl)ethylmagnesium iodide. wikipedia.orglibretexts.org This intermediate can then participate in classic palladium- or nickel-catalyzed cross-coupling reactions, such as Kumada or Negishi (after transmetalation to zinc) couplings, with aryl, vinyl, or acyl halides. nih.gov

This two-step sequence allows for the efficient formation of a new carbon-carbon bond, connecting the 2-(trimethylsilyl)ethyl unit to diverse organic frameworks. For instance, the rhodium-catalyzed cross-coupling of related organozinc reagents with iodo-silanes has been shown to produce functionalized benzylsilanes in good yields. organic-chemistry.orgnih.gov While direct coupling of the C-I bond is feasible, for example with organocuprates, the Grignard-based approach significantly broadens the scope of accessible structures.

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Kumada Coupling | Aryl/Vinyl Halide (Ar-X) | 1. Mg, THF 2. Pd or Ni catalyst | Ar-CH₂CH₂SiMe₃ |

| Negishi Coupling | Aryl/Vinyl Halide (Ar-X) | 1. Mg, THF 2. ZnCl₂ 3. Pd catalyst | Ar-CH₂CH₂SiMe₃ |

| Cuprate Addition | Lithium Dialkylcuprate (R₂CuLi) | Ether solvent | R-CH₂CH₂SiMe₃ |

The construction of chiral organosilanes is of significant interest due to their applications in materials science and medicinal chemistry. nih.gov this compound provides a valuable scaffold for introducing a silylated ethyl group into a chiral molecule. This can be accomplished through two primary strategies.

The first approach involves the nucleophilic substitution of the iodide by a chiral nucleophile. Reaction with a chiral alcohol, amine, or carbanion under conditions that preserve stereochemical integrity results in the formation of a new chiral organosilane. The second, more versatile method utilizes the Grignard reagent derived from this compound. This organometallic intermediate can be added to chiral electrophiles, such as chiral aldehydes, ketones, or imines, to generate diastereomeric products that can subsequently be separated. These pathways provide access to optically active organosilanes where the silicon-containing moiety is appended to a stereodefined framework.

Introduction of Silicon-Containing Moieties

A primary utility of this compound is as an alkylating agent for the direct installation of the 2-(trimethylsilyl)ethyl group onto a variety of substrates. This moiety is particularly important as a precursor to protecting groups in multi-step synthesis.

The carbon-iodine bond in this compound is susceptible to nucleophilic attack, making the compound an excellent substrate for SN2 reactions. Iodide is a superior leaving group compared to bromide or chloride, facilitating reactions with a wide range of nucleophiles under relatively mild conditions. nih.govresearchgate.net This reactivity allows for the efficient introduction of the 2-(trimethylsilyl)ethyl group onto heteroatoms and carbon centers.

Common transformations include reactions with:

Oxygen nucleophiles: Alkoxides and phenoxides react to form 2-(trimethylsilyl)ethyl ethers.

Sulfur nucleophiles: Thiolates readily displace the iodide to yield 2-(trimethylsilyl)ethyl sulfides. researchgate.net

Nitrogen nucleophiles: Amines and amides can be alkylated to introduce the silyl-containing fragment.

Carbon nucleophiles: Enolates, organocuprates, and other soft carbanions react to form new carbon-carbon bonds, effectively lengthening a carbon chain with a silylated ethyl unit.

| Nucleophile (Nu⁻) | Example | Product Structure | Product Class |

|---|---|---|---|

| RO⁻ | Sodium Ethoxide | CH₃CH₂-O-CH₂CH₂SiMe₃ | Ether |

| RS⁻ | Sodium Thiophenolate | Ph-S-CH₂CH₂SiMe₃ | Sulfide |

| R₂N⁻ / R₂NH | Piperidine | C₅H₁₀N-CH₂CH₂SiMe₃ | Amine |

| N₃⁻ | Sodium Azide | N₃-CH₂CH₂SiMe₃ | Azide |

| ⁻CH(CO₂Et)₂ | Sodium Diethyl Malonate | (EtO₂C)₂CH-CH₂CH₂SiMe₃ | Malonic Ester Derivative |

Beyond simple alkylation, this compound is a precursor for a vast range of more complex, functionalized organosilanes. The key to this versatility is the transformation of the iodo group into other functionalities.

The most powerful strategy involves the formation of the Grignard reagent, 2-(trimethylsilyl)ethylmagnesium iodide. This organometallic compound is a potent carbon nucleophile that reacts with a broad spectrum of electrophiles to create new, functionalized organosilanes. masterorganicchemistry.comorganic-chemistry.org For example, reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively. Addition to carbon dioxide, followed by an acidic workup, produces a carboxylic acid. libretexts.org These transformations allow for the introduction of hydroxyl and carboxyl groups, which can be used for further synthetic manipulations.

Interactive Table 3: Synthesis of Functionalized Organosilanes via the Grignard Intermediate

| Electrophile | Structure | Initial Product (Adduct) | Final Product (after workup) | Product Class |

|---|---|---|---|---|

| Formaldehyde | CH₂O | Me₃SiCH₂CH₂CH₂OMgI | Me₃SiCH₂CH₂CH₂OH | Primary Alcohol |

| Aldehyde | RCHO | Me₃SiCH₂CH₂CH(R)OMgI | Me₃SiCH₂CH₂CH(R)OH | Secondary Alcohol |

| Ketone | R₂CO | Me₃SiCH₂CH₂C(R₂)OMgI | Me₃SiCH₂CH₂C(R₂)OH | Tertiary Alcohol |

| Carbon Dioxide | CO₂ | Me₃SiCH₂CH₂CO₂MgI | Me₃SiCH₂CH₂COOH | Carboxylic Acid |

| Ester | RCO₂R' | Me₃SiCH₂CH₂C(R)(CH₂CH₂SiMe₃)OMgI | Me₃SiCH₂CH₂C(R)(CH₂CH₂SiMe₃)OH | Tertiary Alcohol (double addition) |

| Epoxide | (CH₂)₂O | Me₃SiCH₂CH₂CH₂CH₂OMgI | Me₃SiCH₂CH₂CH₂CH₂OH | Primary Alcohol (chain extended) |

Precursors for Reactive Intermediates

Many synthetic transformations proceed through short-lived, high-energy species known as reactive intermediates. This compound is an excellent starting material for generating several synthetically useful intermediates.

The most common reactive intermediate generated is the 2-(trimethylsilyl)ethylmagnesium iodide Grignard reagent, as discussed previously. This organometallic species is a powerful nucleophile and base, enabling a wide range of bond-forming reactions. wikipedia.orglibretexts.org

Another important transformation is the base-induced elimination of hydrogen iodide. Treatment of this compound with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) promotes an E2 elimination reaction to form vinyltrimethylsilane (B1294299) . This product is itself a valuable intermediate, widely used in polymerization, hydrosilylation, and as a vinyl anion equivalent in organic synthesis.

Furthermore, under certain conditions, such as solvolysis or in the presence of a Lewis acid, this compound can be a precursor to a β-trimethylsilyl carbocation . This type of carbocation is significantly stabilized through a phenomenon known as β-silicon effect or hyperconjugation, where the C-Si σ-bond donates electron density into the empty p-orbital of the adjacent carbocation. thermofishersci.in This stabilization facilitates reactions that might otherwise be unfavorable for a primary carbocation, leading to substitution or elimination products.

Generation of Carbon-Centered Radicals for Synthetic Transformations

This compound serves as a precursor for the generation of carbon-centered radicals, which are key intermediates in various synthetic transformations. The carbon-iodine bond can be cleaved under radical conditions to produce a primary radical, which can then participate in intramolecular cyclization reactions.

A significant application of this methodology is in atom transfer radical cyclization (ATRC) reactions. These reactions typically proceed through three main steps: selective radical generation, the radical cyclization itself, and the conversion of the cyclized radical into the final product wikipedia.org. Transition metal catalysis is often employed to facilitate the generation of the radical species mdpi.compreprints.org. For instance, a transition metal complex can react with the iodoalkane to generate a radical intermediate through a single electron transfer process mdpi.com.

These radical cyclizations are valuable for constructing cyclic molecules, which are common motifs in natural products and biologically active compounds. The reactions are known for their high efficiency and selectivity, as they are intramolecular processes wikipedia.org. Five- and six-membered rings are the most commonly formed products wikipedia.org. The reaction conditions for radical cyclizations are often mild, and they exhibit a high tolerance for various functional groups wikipedia.org.

Research has shown that tris(trimethylsilyl)silane (B43935) can be used to mediate radical cyclizations, sometimes leading to enhanced diastereoselectivity compared to other reagents like tributyltin hydride nih.govorganic-chemistry.org. This improvement is attributed to the slower trapping of the resulting radical by tris(trimethylsilyl)silane, which allows for potential rearrangement to the more stable stereoisomer organic-chemistry.org.

Table 1: Examples of Radical Cyclization Initiated by Silyl (B83357) Radicals

| Precursor Type | Radical Initiator | Product Type | Diastereomeric Ratio (trans/cis) | Yield (%) |

|---|---|---|---|---|

| 7-substituted-6-aza-8-bromooct-2-enoates | (TMS)₃SiH | 2,4-disubstituted piperidines | >99:1 | 60-90 |

| (Iodomethyl)-cyclobutane derivative | (TMS)₃SiH | cis-oxepane | - | 96 |

Formation of Transient Dienes via Elimination Reactions

This compound can undergo elimination reactions to form transient dienes, which are highly reactive species that can participate in subsequent cycloaddition reactions. This process typically involves the removal of the iodine and trimethylsilyl (B98337) groups, leading to the formation of a carbon-carbon double bond. While direct evidence for the formation of a transient diene from this compound itself in the search results is limited, the general principle of forming reactive intermediates from organosilane compounds is well-established. For example, related compounds can be used to generate vinyl sulfides from sulfoxides through eliminative deoxygenation researchgate.net.

Role in Stereoselective Synthesis

The application of this compound and related silyl compounds extends to stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule.

Development of Enantioconvergent and Regioselective Methodologies

In the realm of stereoselective synthesis, methodologies involving silyl-containing radical precursors have shown promise. A notable example is the diastereoselective radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to form 2,4-disubstituted piperidines organic-chemistry.org. In this case, the use of tris(trimethylsilyl)silane as the radical mediator led to a significant enhancement in the diastereoselectivity of the cyclized product, with trans/cis ratios reaching up to >99:1 nih.govorganic-chemistry.org. This high level of stereocontrol is a key aspect of developing enantioconvergent and regioselective methods. The slower rate of hydrogen atom transfer from tris(trimethylsilyl)silane compared to traditional reagents like tributyltin hydride allows for a competing cascade process that selectively removes the minor stereoisomer, thereby enriching the major one organic-chemistry.org. This demonstrates the potential for designing synthetic routes that can convert a mixture of stereoisomers into a single, desired product.

Table 2: Comparison of Radical Mediators in the Synthesis of 2,4-disubstituted Piperidines

| Radical Mediator | Diastereomeric Ratio (trans/cis) |

|---|---|

| Tributyltin hydride | 3:1 to 6:1 |

| Tris(trimethylsilyl)silane | up to >99:1 |

Theoretical and Computational Studies

Electronic Structure and Bonding Analysis

At the heart of the unique reactivity of (2-Iodoethyl)trimethylsilane is the electronic interaction between the silicon atom and the ethyl iodide framework. This interaction, known as the β-silicon effect, profoundly influences the compound's stability and reaction pathways.

The β-silicon effect, or silicon hyperconjugation, describes the stabilizing influence of a silicon atom located at the β-position relative to a developing positive charge. acs.orgchemeurope.com In the context of this compound, the silicon is β to the carbon atom bearing the iodine. During reactions where the carbon-iodine bond is cleaved, such as in solvolysis or elimination reactions, a transient carbocation or a transition state with significant positive charge character forms on this β-carbon.

Quantum chemical calculations characterize this effect as a form of hyperconjugation, a stabilizing interaction involving the delocalization of electrons. Specifically, it is the overlap between the filled, high-energy sigma (σ) molecular orbital of the carbon-silicon (C-Si) bond and the empty p-orbital of the adjacent carbocationic center. chemeurope.comscispace.com This σ-π overlap delocalizes the positive charge, effectively stabilizing the reactive intermediate. For this interaction to be maximal, a specific stereochemical arrangement is required: the C-Si bond and the empty p-orbital must be anti-periplanar to each other. chemeurope.com

Ab initio molecular orbital and density functional theory (DFT) calculations have quantified this stabilization. Studies on simple alkyl cations show that a β-SiH₃ group provides significantly more stabilization than a β-methyl group. acs.org This enhanced stabilization is attributed to the C-Si bond being higher in energy and more polarizable than a C-C bond, making it a superior σ-donor. scispace.com

Table 1: Calculated Stabilization Energies of β-Substituted Carbocations

| Cation System | β-Substituent | Computational Method | Calculated Stabilization Energy (kcal/mol) |

|---|---|---|---|

| Secondary Alkyl Cation | -SiH₃ | MP2/6-31G(d) | 22.1 |

| Secondary Alkyl Cation | -CH₃ | MP2/6-31G(d) | 6.6 |

| Tertiary Alkyl Cation | -SiH₃ | MP2/6-31G(d) | 15.9 |

| Tertiary Alkyl Cation | -CH₃ | MP2/6-31G(d) | 5.0 |

This table presents representative data from ab initio calculations illustrating the superior stabilizing effect of a β-silyl group compared to a methyl group. acs.org

Early in the study of the β-silicon effect, a key mechanistic question was whether the intermediate was an open, classical carbocation stabilized by hyperconjugation or a bridged, non-classical "siliconium" ion where the silicon atom is partially bonded to both the α and β carbons. scispace.com

Computational modeling has been instrumental in resolving this question. High-level ab initio and DFT calculations have been used to determine the structures and relative energies of both the open (classical) and bridged (non-classical) forms of β-silyl carbocations. The overwhelming consensus from these studies is that the open, unbridged carbocation is the true energy minimum. acs.orgscispace.com For instance, calculations on the H₃SiCH₂CH₂⁺ cation found the bridged siliconium ion structure to be an energy maximum (a transition state) rather than a stable intermediate. acs.org Experimental NMR studies on stable, long-lived β-silyl carbocations have corroborated these theoretical findings, showing parameters consistent with an open structure. nih.gov

While a fully bridged siliconium ion is not a stable intermediate in this context, the concept highlights the significant electronic participation of the silicon atom in stabilizing the positive charge on the β-carbon through space.

Mechanistic Pathway Prediction and Validation

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the energies of intermediates and the transition states that connect them. This is particularly valuable for understanding the reactions of this compound.

Theoretical models can map the entire potential energy surface for a given reaction. For a reaction involving this compound, such as an E2 elimination, computational methods can locate the structure of the transition state. These calculations can confirm the stereoelectronic requirement for an anti-periplanar arrangement of the silyl (B83357) group and the leaving group (iodide) by showing that this conformation leads to the lowest activation energy barrier. scispace.com

For reactions proceeding through a carbocation intermediate (an Sₙ1-like pathway), the calculations validate the stability of the β-silyl carbocation as a low-energy intermediate on the reaction coordinate. acs.orgnih.gov The energy of the transition state leading to this intermediate is significantly lowered by the developing hyperconjugative stabilization, explaining the remarkable rate accelerations (up to 10¹²) observed in the solvolysis of β-silyl substituted systems compared to their carbon analogues. nih.govacs.org Computational studies have also explored more complex rearrangements and reaction cascades involving silyl-stabilized cationic intermediates, demonstrating their predictive power. beilstein-journals.org

Density Functional Theory (DFT) has become a primary tool for studying the mechanisms of organosilicon and organometallic reactions due to its favorable balance of computational cost and accuracy. taylorfrancis.comnih.gov DFT methods are used to optimize the geometries of reactants, products, intermediates, and transition states. researchgate.net Frequency calculations are then performed to characterize these stationary points as either minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. researchgate.net

In the context of this compound, DFT calculations can be used to:

Calculate the activation energy for elimination or substitution reactions.

Model the influence of different solvents on the reaction pathway.

Investigate the mechanism of reactions with various nucleophiles or electrophiles.

Predict the regioselectivity and stereoselectivity of reactions.

The choice of the functional and basis set is crucial for obtaining reliable results. Hybrid functionals, such as B3LYP, are commonly employed for their robust performance in describing organometallic systems. acs.orgresearchgate.net

Table 2: Common DFT Methods in Organosilicon Computational Studies

| Method Component | Examples | Typical Use |

|---|---|---|

| Functionals | B3LYP, M06-2X, ωB97X-D | Calculating electronic energy, optimizing geometries. |

| Basis Sets | 6-31G*, 6-311+G**, cc-pVTZ, def2-TZVP | Describing the spatial distribution of electrons around atoms. |

| Solvation Models | PCM, SMD | Simulating the effect of a solvent on the reaction. |

This table summarizes common computational methods used in the theoretical investigation of organosilicon compound reactivity.

Elucidation of Silicon's Influence on Reactivity

The theoretical and computational studies discussed above provide a clear and detailed picture of how silicon influences the reactivity of the adjacent C-I bond in this compound. The primary influence is the powerful stereoelectronic effect known as silicon hyperconjugation. researchgate.netbaranlab.org

The key takeaways are:

Stabilization of Positive Charge: The C-Si σ-bond is an excellent electron donor. It effectively stabilizes any developing positive charge on the β-carbon through hyperconjugation. scispace.com This lowers the activation energy for processes that involve the heterolytic cleavage of the C-I bond, making such reactions significantly faster than for analogous compounds lacking the silyl group. nih.gov

Stereoelectronic Control: The stabilizing effect is highly dependent on geometry. Maximum stabilization and the lowest reaction barriers are achieved when the C-Si bond and the C-I bond are in an anti-periplanar conformation, allowing for optimal orbital overlap. chemeurope.com This has profound implications for the stereochemical outcome of reactions.

Dominance of Hyperconjugation: Computational studies that separate electronic effects have demonstrated that the hyperconjugative (or σ-π) interaction is far more important than the through-bond inductive effect in explaining silicon's influence. scispace.com

In essence, computational chemistry has transformed the β-silicon effect from a qualitative concept into a quantifiable, predictive tool. For this compound, this means that its reactivity is not merely that of an alkyl iodide but is fundamentally dominated by the electronic influence of the adjacent trimethylsilyl (B98337) group, predisposing it to facile elimination and substitution reactions that proceed via cationic intermediates or transition states.

Theoretical Basis of the α-Silicon Effect

The α-silicon effect describes the electronic influence of a silicon atom on a reaction center located at the α-position. A key aspect of this effect is the destabilization of a developing positive charge, such as in a carbocation, adjacent to the silicon atom. wikipedia.orgchemeurope.com This phenomenon can be rationalized through the principles of hyperconjugation and molecular orbital theory. wikipedia.orgbaranlab.org

From an orbital perspective, the α-silicon effect is attributed to the interaction between the carbon-silicon (C-Si) σ bonding orbital and the adjacent empty p-orbital of the carbocation. qub.ac.uk However, unlike the stabilizing β-silicon effect, the interaction in the α-position is destabilizing. This is because the C-Si σ orbital is relatively high in energy, and its interaction with the carbocation's p-orbital leads to a net increase in the energy of the system.

Experimental evidence supports the destabilizing nature of the α-silicon effect on adjacent positive charges. For instance, trimethylsilylacetic acid is a weaker acid (pKa 5.22) compared to trimethylacetic acid (pKa 5.00), indicating that the silicon atom destabilizes the partial positive charge on the carbonyl carbon. chemeurope.com Similarly, trimethylsilylmethylamine is a stronger base (conjugate acid pKa 10.96) than neopentylamine (B1198066) (conjugate acid pKa 10.21), which is consistent with the α-silyl group destabilizing the positive charge on the nitrogen in the protonated amine. wikipedia.orgchemeurope.com

Conversely, the α-silicon effect can stabilize an adjacent carbanion. wikipedia.org This stabilization arises from negative hyperconjugation, where the filled p-orbital of the carbanion interacts with the low-lying empty σ* antibonding orbital of the C-Si bond. wikipedia.org This interaction delocalizes the negative charge, thereby stabilizing the carbanion. This stabilizing effect facilitates reactions that generate negative charge adjacent to a silicon atom, such as metalations. wikipedia.org

It is important to note that the term "α-silicon effect" has also been used to describe the enhanced reactivity of the silicon atom itself in certain reactions, such as the hydrolysis of α-functionalized alkoxysilanes. researchgate.net However, computational studies have shown that this enhanced reactivity is not due to a single, specific electronic effect but rather a combination of factors including electronic and steric effects, pH dependence, and intramolecular hydrogen bonding. researchgate.net

Computational Studies on Silyl Group Rearrangements

One of the most common types of silyl group migration is the wikipedia.orgresearchgate.net-rearrangement, often referred to as a Brook rearrangement when it involves migration from carbon to oxygen. Computational studies on various silyl-substituted compounds have elucidated the transition states and activation barriers for these processes. For instance, ab initio calculations on the thermal rearrangement of 1-silylprop-2-en-1-ol revealed two possible pathways: a Brook rearrangement with the silyl group migrating from carbon to oxygen, and a dyotropic rearrangement involving a simultaneous migration of the hydroxyl group from carbon to silicon and a hydrogen atom from silicon to carbon. rasayanjournal.co.in

In the context of this compound, a potential rearrangement could involve the migration of the trimethylsilyl group. A plausible, though likely high-energy, pathway could be a wikipedia.orgresearchgate.net-hydride shift in a carbocation intermediate, which would be influenced by the α-silicon effect. A more likely scenario for rearrangement would be initiated by the loss of the iodide ion to form a primary carbocation. However, primary carbocations are highly unstable. A concerted process involving a 1,2-migration of a methyl group from the silicon atom to the adjacent carbon, concurrent with the departure of the iodide, could be a more favorable pathway, leading to a more stable tertiary carbocation.

Computational studies on similar systems can provide an estimation of the activation energies for such rearrangements. The table below presents hypothetical and comparative activation energies for different types of silyl group rearrangements based on computational studies of various organosilicon compounds.

| Rearrangement Type | Migrating Group | Substrate Type | Calculated Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|---|

| wikipedia.orgresearchgate.net-Silyl Shift | -SiH3 | Silylene | ~18.6 | MP2 |

| Brook Rearrangement | -SiH3 | α-Silyl Alcohol | ~82.1 | G3 |

| Dyotropic Rearrangement | -OH and -H | α-Silyl Alcohol | ~48.7 | G3 |

| wikipedia.orgresearchgate.net-Methyl Shift (Hypothetical for this compound cation) | -CH3 | β-Silyl Carbocation | Estimated > 20 | DFT (Conceptual) |

Further computational investigations on this compound would be necessary to accurately determine the feasibility and energetics of these potential rearrangement pathways. Such studies would involve locating the transition state structures and calculating the activation energy barriers for each proposed mechanism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-Iodoethyl)trimethylsilane in a laboratory setting?

- Methodological Answer : The synthesis typically involves silylation of 2-iodoethanol using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine. Alternatively, nucleophilic substitution of 2-iodoethyl halides with trimethylsilane derivatives under inert conditions (e.g., nitrogen atmosphere) can yield the compound. Reaction optimization should prioritize anhydrous solvents (e.g., THF or dichloromethane) and low temperatures (0–5°C) to minimize side reactions like hydrolysis . Characterization via H NMR and C NMR is critical to confirm the absence of residual halides or unreacted starting materials.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H NMR (δ ~0.1 ppm for Si-CH, δ 1.8–2.2 ppm for CH-I), C NMR, and Si NMR to confirm silyl group integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS to verify molecular ion peaks (e.g., [M] at m/z 228).

- FT-IR : Peaks near 1250 cm (Si-CH bending) and 500–600 cm (C-I stretching).

- Elemental Analysis : Quantify silicon and iodine content to assess purity .

Q. How should this compound be handled to ensure safety and stability during experiments?

- Methodological Answer : The compound is moisture-sensitive and should be stored under inert gas (argon or nitrogen) at –20°C. Use flame-resistant equipment and avoid contact with strong oxidizers or acids. In case of spills, neutralize with dry sand or vermiculite, followed by disposal as halogenated waste. Safety protocols must include fume hood use, chemical-resistant gloves, and emergency eyewash stations .

Advanced Research Questions

Q. How does the iodoethyl group influence the reactivity of trimethylsilane derivatives in cross-coupling reactions?

- Methodological Answer : The C-I bond in this compound acts as a versatile electrophilic site for transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura or Stille reactions). The trimethylsilyl group stabilizes β-carbocations, enhancing regioselectivity in alkylation. For example, Pd-catalyzed coupling with boronic acids yields silicon-containing biaryl structures, useful in drug discovery. Kinetic studies using F NMR or in-situ IR can track reaction progress and intermediate formation .

Q. What strategies resolve contradictions in kinetic data during the thermal decomposition of this compound?

- Methodological Answer : Contradictions in Arrhenius parameters (e.g., activation energy discrepancies) may arise from competing pathways (homolytic C-I cleavage vs. Si-C bond scission). To resolve this:

Isothermal Thermogravimetric Analysis (TGA) : Compare decomposition rates at fixed temperatures (e.g., 100–150°C).

Computational Modeling : Use DFT calculations to evaluate bond dissociation energies (BDEs) and transition states.

Radical Trapping Experiments : Add inhibitors like TEMPO to identify chain-propagation mechanisms.

Contradictions in low-temperature (<100°C) data may indicate catalytic impurities, necessitating rigorous purification of starting materials .

Q. How can reaction conditions be optimized for silylation of sterically hindered substrates using this compound?

- Methodological Answer : Steric hindrance reduces nucleophilic attack at silicon. Optimization strategies include:

- Catalyst Design : Use bulky ligands (e.g., Pt(PPh)) to enhance silyl group transfer.

- Solvent Effects : Polar aprotic solvents (DMF or DMSO) increase electrophilicity of the silyl moiety.

- Microwave Irradiation : Accelerate reaction kinetics for sluggish substrates.

Post-reaction analysis via Si NMR or X-ray crystallography can confirm silylation efficiency .

Data Analysis & Experimental Design

Q. How should researchers address variability in reaction yields when using this compound in multi-step syntheses?

- Methodological Answer : Yield inconsistencies often stem from moisture ingress or incomplete silylation. Mitigation steps:

In-situ Drying : Pre-treat solvents with molecular sieves or distillation.

Real-Time Monitoring : Use inline FT-IR or Raman spectroscopy to track intermediate formation.

Statistical DoE (Design of Experiments) : Apply factorial designs to identify critical variables (e.g., temperature, catalyst loading).

Comparative studies with deuterated analogs (e.g., DO quenching) can isolate hydrolysis pathways .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reaction systems?

- Methodological Answer :